molecular formula C9H11F3N2O B14064676 1-(2-Ethyl-6-(trifluoromethoxy)phenyl)hydrazine

1-(2-Ethyl-6-(trifluoromethoxy)phenyl)hydrazine

Cat. No.: B14064676
M. Wt: 220.19 g/mol
InChI Key: HCNYPZFYGLGIBM-UHFFFAOYSA-N
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Description

1-(2-Ethyl-6-(trifluoromethoxy)phenyl)hydrazine is an organic compound with the molecular formula C9H11F3N2O It is characterized by the presence of an ethyl group, a trifluoromethoxy group, and a hydrazine moiety attached to a phenyl ring

Preparation Methods

The synthesis of 1-(2-Ethyl-6-(trifluoromethoxy)phenyl)hydrazine typically involves the reaction of 2-ethyl-6-(trifluoromethoxy)benzaldehyde with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

1-(2-Ethyl-6-(trifluoromethoxy)phenyl)hydrazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding azides or nitroso derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced products.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, where it reacts with electrophiles to form substituted hydrazine derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes .

Scientific Research Applications

1-(2-Ethyl-6-(trifluoromethoxy)phenyl)hydrazine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where hydrazine derivatives have shown efficacy.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Ethyl-6-(trifluoromethoxy)phenyl)hydrazine involves its interaction with specific molecular targets and pathways. The compound is believed to bind to certain proteins or enzymes, altering their activity and leading to various biochemical and physiological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

1-(2-Ethyl-6-(trifluoromethoxy)phenyl)hydrazine can be compared with other similar compounds, such as:

    This compound: Similar in structure but with different substituents on the phenyl ring.

    1-(2-Methyl-6-(trifluoromethoxy)phenyl)hydrazine: Differing by the presence of a methyl group instead of an ethyl group.

    This compound: Differing by the presence of a different functional group, such as a methoxy or nitro group.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C9H11F3N2O

Molecular Weight

220.19 g/mol

IUPAC Name

[2-ethyl-6-(trifluoromethoxy)phenyl]hydrazine

InChI

InChI=1S/C9H11F3N2O/c1-2-6-4-3-5-7(8(6)14-13)15-9(10,11)12/h3-5,14H,2,13H2,1H3

InChI Key

HCNYPZFYGLGIBM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)OC(F)(F)F)NN

Origin of Product

United States

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